Cas no 19809-78-0 (3,5-dihydroxy-4,4-dimethyl-2-(2-methylpropanoyl)-6-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)-5-(2-methylpropanoyl)benzyl]cyclohexa-2,5-dien-1-one)
19809-78-0 structure
Product Name:3,5-dihydroxy-4,4-dimethyl-2-(2-methylpropanoyl)-6-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)-5-(2-methylpropanoyl)benzyl]cyclohexa-2,5-dien-1-one
Numéro CAS:19809-78-0
Le MF:C28H36O8
Mégawatts:500.580649375916
CID:1390060
PubChem ID:5315117
Update Time:2025-04-20
3,5-dihydroxy-4,4-dimethyl-2-(2-methylpropanoyl)-6-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)-5-(2-methylpropanoyl)benzyl]cyclohexa-2,5-dien-1-one Propriétés chimiques et physiques
Nom et identifiant
-
- 3,5-dihydroxy-4,4-dimethyl-2-(2-methylpropanoyl)-6-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)-5-(2-methylpropanoyl)benzyl]cyclohexa-2,5-dien-1-one
- Uliginosin A
- 3,5-Dihydroxy-4,4-dimethyl-2-(1-oxoisobutyl)-6-[[5-(1-oxoisobutyl)-3-(3-methyl-2-butenyl)-2,4,6-trihydroxyphenyl]methyl]-2,5-cyclohexadiene-1-one
- 3,5-dihydroxy-4,4-dimethyl-2-(2-methylpropanoyl)-6-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)-5-(2-methylpropanoyl)benzyl]cy
- 3,5-dihydroxy-6,6-dimethyl-2-(2-methylpropanoyl)-4-[[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)-5-(2-methylpropanoyl)phenyl]methyl]cyclohexa-2,4-dien-1-one
- Uliginosin A [MI]
- 3,5-Dihydroxy-4,4-dimethyl-2-(1-oxoisobutyl)-6-[[5-(1-oxoisobutyl)-3-(3-methyl-2-butenyl)-2,4,6-trih
- 19809-78-0
- 2,5-Cyclohexadien-1-one, 3,5-dihydroxy-4,4-dimethyl-2-(2-methyl-1-oxopropyl)-6-((2,4,6-trihydroxy-3-(3-methyl-2-buten-1-yl)-5-(2-methyl-1-oxopropyl)phenyl)methyl)-
- SCHEMBL3483215
- UNII-WPY2P733PC
- 3,5-Dihydroxy-4,4-dimethyl-2-(2-methyl-1-oxopropyl)-6-((2,4,6-trihydroxy-3-(3-methyl-2-butenyl)-5-(2-methyl-1-oxopropyl)phenyl)methyl)-2,5-cyclohexadien-1-one
- 3,5-dihydroxy-4,4-dimethyl-2-(2-methyl-1-oxopropyl)-6-[[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)-5-(2-methyl-1-oxopropyl)phenyl]methyl]-2,5-cyclohexadien-1-one
- Q27292769
- WPY2P733PC
-
- Piscine à noyau: 1S/C28H36O8/c1-12(2)9-10-15-22(31)16(24(33)18(23(15)32)20(29)13(3)4)11-17-25(34)19(21(30)14(5)6)27(36)28(7,8)26(17)35/h9,13-14,31-35H,10-11H2,1-8H3
- La clé Inchi: RQHGFBDYTQNGHP-UHFFFAOYSA-N
- Sourire: OC1=C(C(=C(C(C(C)C)=O)C(C1(C)C)=O)O)CC1C(=C(C(C(C)C)=O)C(=C(C/C=C(\C)/C)C=1O)O)O
Propriétés calculées
- Qualité précise: 500.24108
- Masse isotopique unique: 500.24101810g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 5
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 36
- Nombre de liaisons rotatives: 8
- Complexité: 993
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 5.8
- Surface topologique des pôles: 152Ų
Propriétés expérimentales
- Point de fusion: 160.5-161.5°
- Le PSA: 152.36
3,5-dihydroxy-4,4-dimethyl-2-(2-methylpropanoyl)-6-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)-5-(2-methylpropanoyl)benzyl]cyclohexa-2,5-dien-1-one Littérature connexe
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
19809-78-0 (3,5-dihydroxy-4,4-dimethyl-2-(2-methylpropanoyl)-6-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)-5-(2-methylpropanoyl)benzyl]cyclohexa-2,5-dien-1-one) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Hangzhou Cedareal Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
上海帛亦医药科技有限公司
Membre gold
Fournisseur de Chine
Réactif
Yunnanjiuzhen
Membre gold
Fournisseur de Chine
Lot
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot